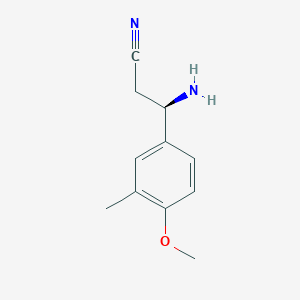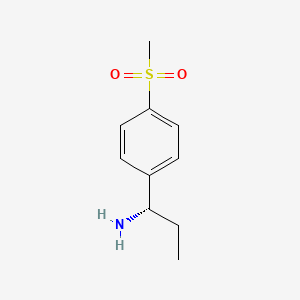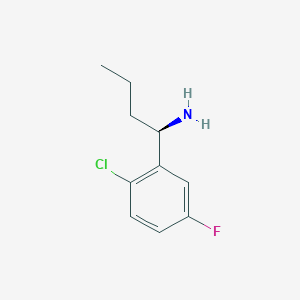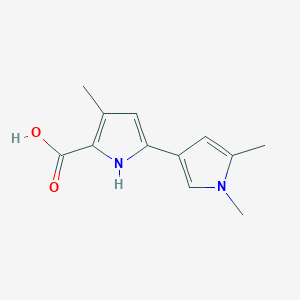![molecular formula C11H9FN2O2 B13032608 7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)
7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom and the spirocyclic framework contribute to its distinct chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step organic reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals . The reaction is carried out in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions. The process involves the formation of intermediate compounds, which then undergo cyclization to form the final spirocyclic product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents to achieve efficient synthesis on a larger scale.
Analyse Des Réactions Chimiques
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Applications De Recherche Scientifique
7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure and fluorine atom contribute to its bioactivity and potential therapeutic applications.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes by reducing the accumulation of sorbitol in tissues.
The spirocyclic structure and fluorine atom play crucial roles in the compound’s binding affinity and specificity. The fluorine atom can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione include:
- 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride
- 7’-Fluoro-2’,3’-dihydrospiro[pyrrolidine-3,4’-thiochromene]
Compared to these compounds, 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its specific spirocyclic structure and the presence of an imidazolidine ring. This structural difference contributes to its distinct chemical properties and potential applications. The comparison highlights the importance of the spirocyclic framework and the functional groups attached to it in determining the compound’s reactivity and bioactivity.
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
4-fluorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9FN2O2/c12-7-3-1-2-6-4-5-11(8(6)7)9(15)13-10(16)14-11/h1-3H,4-5H2,(H2,13,14,15,16) |
Clé InChI |
DMKZHKLOBAROSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=C1C=CC=C3F)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


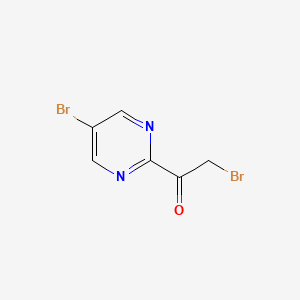
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
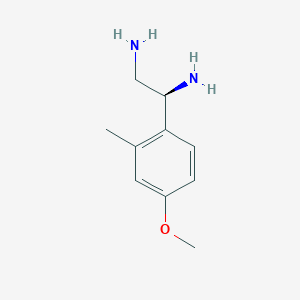

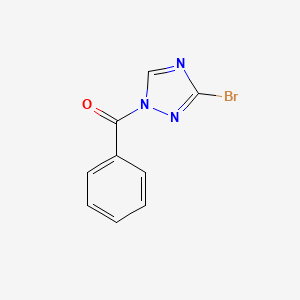
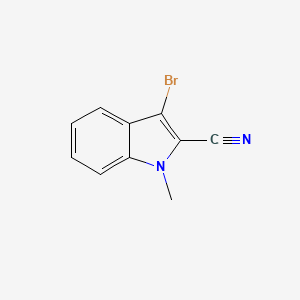

![2-(Benzo[c]isoxazol-3-yl)aceticacid](/img/structure/B13032562.png)
![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
